![molecular formula C20H39P B15164127 3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane CAS No. 191548-31-9](/img/structure/B15164127.png)
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane is a phospholane derivative known for its unique structural properties and potential applications in various fields of chemistry. This compound features a phospholane ring substituted with a methyl group and a cyclohexyl ring bearing three isopropyl groups at the 2, 4, and 6 positions. Its distinct structure makes it an interesting subject for research in synthetic chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with isopropyl groups at the 2, 4, and 6 positions can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexane with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phospholane Ring: The phospholane ring can be introduced through a cyclization reaction involving a suitable phosphine precursor. This step often requires the use of a base such as sodium hydride to facilitate the cyclization process.
Methylation: The final step involves the methylation of the phospholane ring. This can be achieved using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phospholane ring to phosphine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phospholane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholane derivatives.
Applications De Recherche Scientifique
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane has several scientific research applications:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane depends on its application. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved vary based on the specific reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: This compound also features a phosphine group and is used in similar catalytic applications.
Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine: Another phosphine derivative with comparable properties and applications.
Uniqueness
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties. These properties can influence its reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications in synthetic chemistry and material science.
Propriétés
Numéro CAS |
191548-31-9 |
|---|---|
Formule moléculaire |
C20H39P |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
3-methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane |
InChI |
InChI=1S/C20H39P/c1-13(2)17-10-18(14(3)4)20(19(11-17)15(5)6)21-9-8-16(7)12-21/h13-20H,8-12H2,1-7H3 |
Clé InChI |
SUWUPAZZXLNHCR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCP(C1)C2C(CC(CC2C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


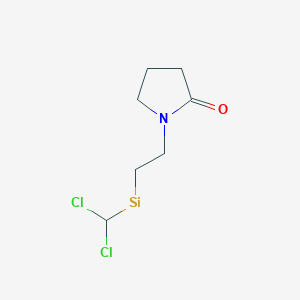
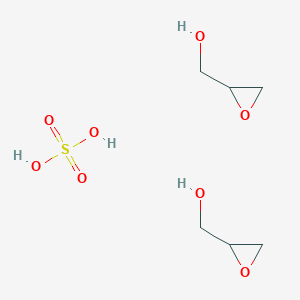
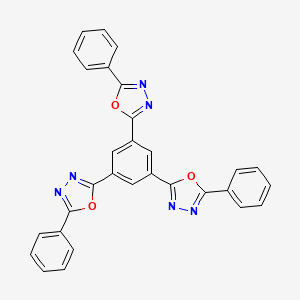
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
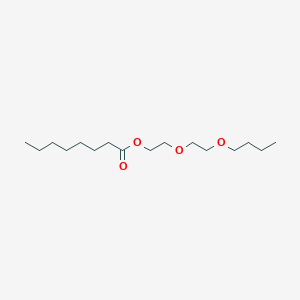
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)
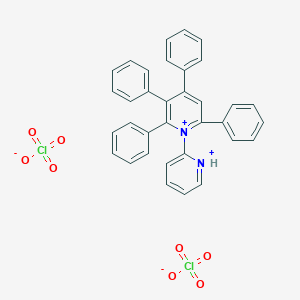
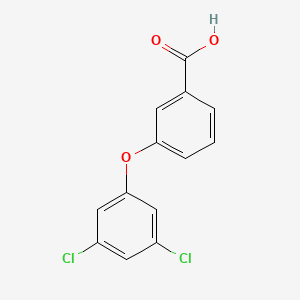
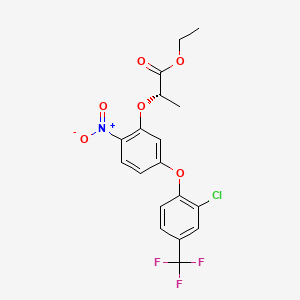
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
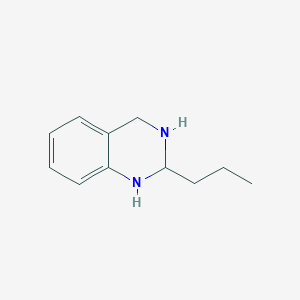
![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)

